N-アリルサリチルアミド

説明

N-Allylsalicylamide is not directly mentioned in the provided papers; however, the papers do discuss related compounds that share a similar salicylamide core structure. Salicylamides are a class of compounds that are known for their potential pharmacological properties, including antimicrobial and antiproliferative activities. The papers provided focus on the synthesis and evaluation of salicylamide derivatives with potential applications in cancer treatment and antimycobacterial therapy .

Synthesis Analysis

The synthesis of salicylamide derivatives is highlighted in the papers, where different methods are employed to obtain these compounds. In the first paper, a series of arylamides is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry approach known for its efficiency and versatility . The second paper discusses the rearrangement of O-acetylsalicylamide to the more stable N-acetylsalicylamide, which occurs under various conditions, such as standing at room temperature in different solvents or in the solid state . The third paper describes the preparation of N-(pyridin-4-yl) salicylamide derivatives through acylation of acetylsalicyloyl chlorides with substituted 4-amino-pyridines . These methods demonstrate the chemical flexibility and accessibility of salicylamide derivatives.

Molecular Structure Analysis

The molecular structure of salicylamide derivatives is crucial for their biological activity. The first paper indicates that the meta-phenoxy substitution of the N-1-benzyl group is important for the antiproliferative activity of the synthesized compounds . The second paper does not provide specific details on the molecular structure analysis but mentions the existence of at least three crystalline modifications of the N-acetyl isomer, which suggests polymorphism in the salicylamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving salicylamide derivatives are diverse. The first paper describes the use of CuAAC to create a library of arylamides with potential antiproliferative effects . The second paper focuses on the rearrangement reaction of O-acetylsalicylamide to N-acetylsalicylamide, which is a significant reaction in the context of stability and pharmacokinetic properties of salicylamide derivatives . The third paper does not detail specific chemical reactions but implies the use of acylation reactions to synthesize the antimycobacterial compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylamide derivatives are influenced by their molecular structure. The rearrangement of O-acetylsalicylamide to N-acetylsalicylamide results in a compound with different crystalline forms, which can affect its physical properties such as melting point and solubility . The antiproliferative activity of the compounds synthesized in the first paper is a key chemical property, with one compound exhibiting an IC(50) of 46 nM against MCF-7 human breast tumor cells . The third paper does not provide specific physical or chemical properties but suggests that the synthesized compounds could have a wide spectrum of antimycobacterial activity .

科学的研究の応用

高速液体クロマトグラフィー(HPLC)分析

N-アリルサリチルアミドは、単純な条件で逆相(RP)HPLC法によって分析できます . 移動相には、アセトニトリル(MeCN)、水、リン酸が含まれています . 質量分析(MS)と互換性のある用途の場合、リン酸はギ酸に置き換える必要があります . この液体クロマトグラフィー法はスケーラブルで、分取分離で不純物を分離するために使用できます . 薬物動態にも適しています .

機能性炭水化物生産

機能性炭水化物の生産におけるN-アリルサリチルアミドの使用に関する直接的な情報は入手できませんが、この化合物は、機能性炭水化物の生産に関連する酵素プロセスに関与している可能性があります . この潜在的な用途を確認するには、さらなる研究が必要です。

分子生物学におけるプロテアーゼ

N-アリルサリチルアミドがプロテアーゼに直接関与していることは明示的に言及されていませんが、プロテアーゼは、産業やバイオテクノロジーのいくつかの分野で広く使用されている酵素です . プロテアーゼの用途の広範な範囲から、N-アリルサリチルアミドは、特にクレノー断片の製造、ペプチド合成、核酸精製中の不要なタンパク質の消化、細胞培養と組織解離、サンプルの調製において、これらのプロセスで役割を果たしている可能性があります .

作用機序

Target of Action

It’s worth noting that salicylanilides, a group to which n-allylsalicylamide belongs, have been identified as having broad antiviral effects, targeting acidified endosomes .

Mode of Action

Salicylanilides, including n-allylsalicylamide, are known to have antiviral effects . They are thought to act as proton carriers, neutralizing acidic endosomes, which are crucial for the entry of certain viruses into host cells .

Biochemical Pathways

Given its potential antiviral properties, it may be inferred that it interferes with viral entry pathways by neutralizing the ph of endosomes .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions .

Result of Action

Based on its potential antiviral properties, it may prevent viral entry into host cells by neutralizing the ph of endosomes, thereby inhibiting viral replication .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

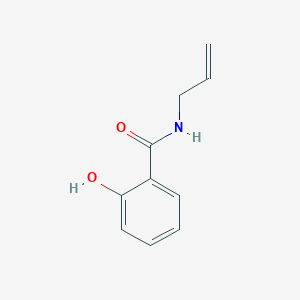

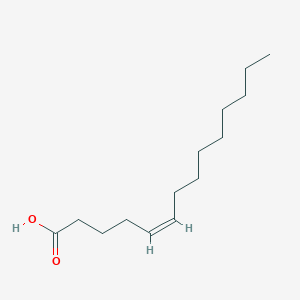

IUPAC Name |

2-hydroxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECWHJOALGVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151995 | |

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118-62-7 | |

| Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylsalicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Allylsalicylamide in the synthesis of molecularly imprinted polymers?

A1: N-Allylsalicylamide (AHBA) acts as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), specifically for indirubin. [] Functional monomers play a crucial role in MIP synthesis by interacting with the target molecule (in this case, indirubin) through various interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions. This interaction leads to the formation of specific recognition sites within the polymer matrix during polymerization. []

Q2: How does the performance of N-Allylsalicylamide as a functional monomer compare to other monomers in indirubin-MIP synthesis?

A2: Research indicates that N-Allylsalicylamide exhibits superior performance compared to other tested functional monomers, including N-1-phenylethyl acrylamide (PEAA) and 1-phenyl-3-methyl-1H-pyrazol-5-yl acrylate (PMPA), for the creation of indirubin-MIPs. [] Specifically, MIPs synthesized using AHBA demonstrated a higher adsorption capacity and a greater imprinting factor for indirubin. [] This suggests that AHBA forms stronger interactions with indirubin during the imprinting process, leading to more selective and efficient binding sites within the polymer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)